6-Azidoquinolin-8-ol
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Overview
Description
6-Azidoquinolin-8-ol is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science. The azido group (-N₃) attached to the quinoline ring enhances its reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Azidoquinolin-8-ol typically involves the introduction of the azido group to the quinoline ring. One common method is the nucleophilic substitution reaction, where 6-chloroquinolin-8-ol is treated with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. This reaction proceeds via an S_N2 mechanism, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 6-Azidoquinolin-8-ol undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, forming triazoles.
Substitution: The hydroxyl group at the 8-position can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C).
Cycloaddition: Alkynes, copper (I) catalysts.
Substitution: Electrophiles like alkyl halides, acid chlorides.
Major Products Formed:
Reduction: 6-Aminoquinolin-8-ol.
Cycloaddition: 1,2,3-Triazole derivatives.
Substitution: Various substituted quinolin-8-ol derivatives.
Scientific Research Applications
6-Azidoquinolin-8-ol has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioorthogonal chemistry techniques, enabling the labeling and tracking of biomolecules in living systems.
Medicine: Derivatives of this compound exhibit potential as antimicrobial and anticancer agents, making them valuable in drug discovery and development.
Industry: The compound is employed in the synthesis of advanced materials, such as polymers and dyes, due to its unique reactivity and functional group compatibility.
Mechanism of Action
The mechanism of action of 6-Azidoquinolin-8-ol is primarily attributed to the reactivity of the azido group. In biological systems, the azido group can undergo bioorthogonal reactions, allowing for the selective modification of biomolecules without interfering with native biochemical processes. The quinoline ring can interact with various molecular targets, including enzymes and receptors, influencing their activity and function.
Comparison with Similar Compounds
8-Aminoquinoline: Known for its antimalarial properties, it is structurally similar but lacks the azido group.
8-Hydroxyquinoline: Widely used as a chelating agent and in medicinal chemistry.
6-Chloroquinolin-8-ol: A precursor in the synthesis of 6-Azidoquinolin-8-ol.
Uniqueness: this compound stands out due to the presence of the azido group, which imparts unique reactivity and versatility in chemical synthesis. This makes it a valuable tool in the development of novel compounds and materials with diverse applications.
Properties
CAS No. |
88609-19-2 |
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Molecular Formula |
C9H6N4O |
Molecular Weight |
186.17 g/mol |
IUPAC Name |
6-azidoquinolin-8-ol |
InChI |
InChI=1S/C9H6N4O/c10-13-12-7-4-6-2-1-3-11-9(6)8(14)5-7/h1-5,14H |
InChI Key |
YZXHSABHYLVXDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)O)N=[N+]=[N-] |
Origin of Product |
United States |
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